molecular formula C16H17N5OS B2565333 3-(dimethylamino)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide CAS No. 2034463-29-9

3-(dimethylamino)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Cat. No.: B2565333
CAS No.: 2034463-29-9
M. Wt: 327.41
InChI Key: RGPOTIOHIDJHHT-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a dimethylamino group and a triazole-thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Attachment of the Thiophene Group: The thiophene moiety is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting a substituted benzoyl chloride with dimethylamine under basic conditions.

    Final Coupling: The triazole-thiophene intermediate is then coupled with the benzamide core using a suitable linker, often through amide bond formation facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the benzamide core, potentially yielding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 3-(dimethylamino)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a pharmacophore in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a promising lead compound in medicinal chemistry.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the dimethylamino group can participate in electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(dimethylamino)-N-(phenylmethyl)benzamide: Lacks the triazole-thiophene moiety, resulting in different chemical properties and biological activities.

    N-(1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide: Lacks the dimethylamino group, affecting its solubility and reactivity.

Uniqueness

The presence of both the dimethylamino group and the triazole-thiophene moiety in 3-(dimethylamino)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide provides a unique combination of electronic and steric properties, enhancing its versatility in chemical reactions and biological interactions.

Biological Activity

3-(Dimethylamino)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article examines its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Triazole Ring : Achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.
  • Attachment of the Thiophene Group : Introduced via coupling reactions such as Suzuki or Stille coupling.
  • Formation of the Benzamide Core : Synthesized by reacting a substituted benzoyl chloride with dimethylamine under basic conditions.

The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the dimethylamino group enhances binding affinity through electrostatic interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, benzamide derivatives have shown moderate to high potency in inhibiting RET kinase activity in cancer cell lines .

Neuropharmacological Effects

The compound has been studied for its neuropharmacological effects. In vitro studies have revealed that it may act as an antagonist at dopamine receptors, which could have implications for treating neurological disorders .

Case Studies

  • Study on RET Kinase Inhibition : A study evaluated various benzamide derivatives for their ability to inhibit RET kinase activity. Compounds structurally related to this compound demonstrated promising results in reducing cell proliferation driven by RET mutations .
  • Dopamine Receptor Interaction : Another study focused on the binding affinity of similar compounds to dopamine receptors. The results indicated competitive inhibition by these compounds against endogenous dopamine, suggesting potential therapeutic applications in conditions like schizophrenia .

Comparative Biological Activity of Related Compounds

Compound NameActivity TypeIC50 (nM)Reference
Compound ARET Kinase Inhibition50
Compound BDopamine Receptor Antagonism48
Compound CAnticancer Activity37

Properties

IUPAC Name

3-(dimethylamino)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-20(2)14-5-3-4-12(8-14)16(22)17-9-13-10-21(19-18-13)15-6-7-23-11-15/h3-8,10-11H,9H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPOTIOHIDJHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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